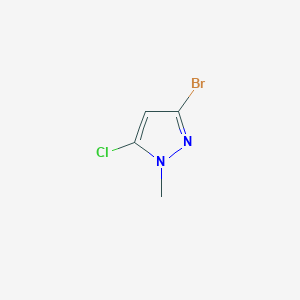
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide, also known as MDA19, is a synthetic cannabinoid compound that has been developed for scientific research purposes. It is a potent and selective agonist for the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in a variety of physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
- Study Findings: Research by Coleman et al. (2000) on chloroacetamide herbicides, including acetochlor and metolachlor, reveals their metabolism in human and rat liver microsomes. These herbicides, structurally related to the compound of interest, are processed through a complex metabolic pathway involving cytochrome P450 isoforms (Coleman et al., 2000).
Green Synthesis of Chemical Intermediates
- Research Focus: Zhang Qun-feng (2008) discusses the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. This study provides insight into environmentally friendly synthesis methods for related chemical compounds (Zhang Qun-feng, 2008).
Chemoselective Acetylation in Drug Synthesis
- Key Insights: Magadum and Yadav (2018) detail the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, used in antimalarial drug synthesis. This research highlights advanced techniques in the synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).
Soil Reception and Activity of Herbicides
- Study Conclusions: Banks and Robinson (1986) explored how wheat straw and irrigation affect the soil reception and activity of acetochlor and alachlor. These findings provide an agricultural perspective on compounds similar to N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide (Banks & Robinson, 1986).
Anticonvulsant Properties of Amide Derivatives
- Research Findings: Camerman et al. (2005) investigated the crystal structure and anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides. This study is relevant for understanding the potential pharmacological applications of related compounds (Camerman et al., 2005).
Synthesis and Antioxidant Properties
- Insights Offered: Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. This research contributes to understanding the potential health-related applications of similar compounds (Gopi & Dhanaraju, 2020).
Eigenschaften
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-26-16-18(21-7-3-4-8-22(21)26)15-23(27)25-17-24(13-5-6-14-24)19-9-11-20(28-2)12-10-19/h3-4,7-12,16H,5-6,13-15,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLUZDAMXLQAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2889120.png)
![tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2889122.png)
![N-[(2-chlorophenyl)methyl]-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2889124.png)
![3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2889125.png)

![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)


![5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2889134.png)

